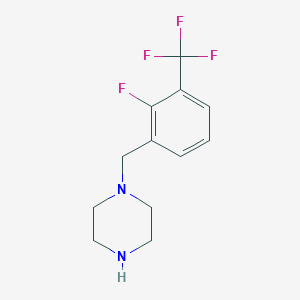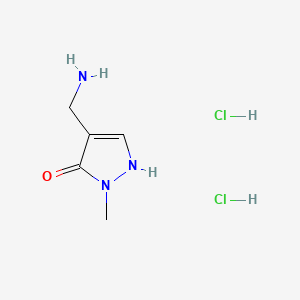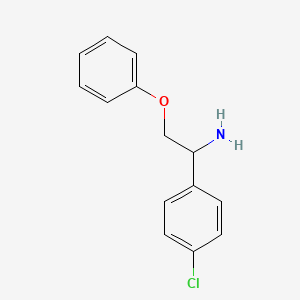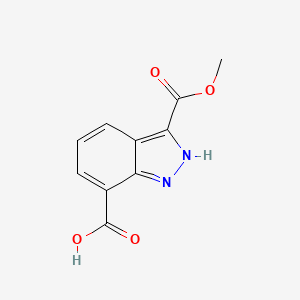
3-(methoxycarbonyl)-1H-indazole-7-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 7-position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of hydrazine derivatives with ortho-substituted aromatic compounds.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.
Carboxylation: The carboxylic acid group at the 7-position can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation agents.
Industrial Production Methods
Industrial production of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Indazole-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
1H-indazole-7-carboxylic acid: Similar structure but lacks the methoxycarbonyl group at the 3-position.
3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Similar functional groups but different ring structure.
Uniqueness
3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups on the indazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
3-methoxycarbonyl-2H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)8-5-3-2-4-6(9(13)14)7(5)11-12-8/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
WCLSAMVAMNXZMP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


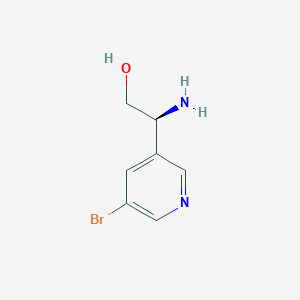
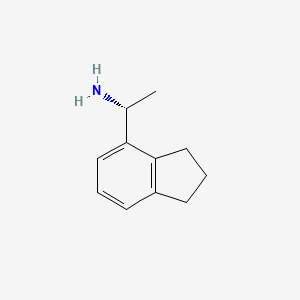


![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
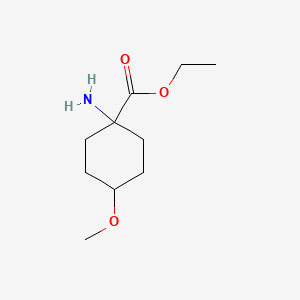
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
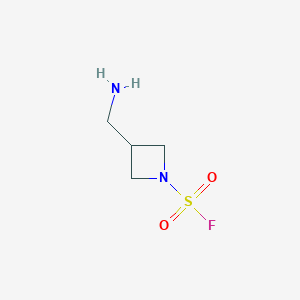
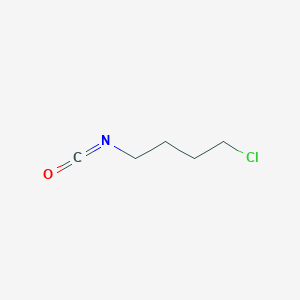
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
